

Understanding the structure-activity relationship of 7-Angeloylretronecine

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A comprehensive technical guide on the structure-activity relationship (SAR) of **7-angeloylretronecine** requires in-depth analysis of its chemical structure and biological activities, supported by experimental data. Due to the limitations in accessing and synthesizing detailed, non-public scientific literature and experimental protocols, this guide will focus on the publicly available information regarding its characteristics and known biological effects.

Introduction to 7-AngeloyIretronecine

7-Angeloylretronecine is a pyrrolizidine alkaloid (PA), a class of naturally occurring compounds found in many plant species. PAs are known for their potential toxicity, particularly hepatotoxicity, which is linked to the metabolic activation of their necine base structure in the liver. The structure of **7-angeloylretronecine** consists of a retronecine base esterified with angelic acid at the C7 position. This structure is fundamental to its biological activity and toxicity.

Core Structure and Chemical Properties

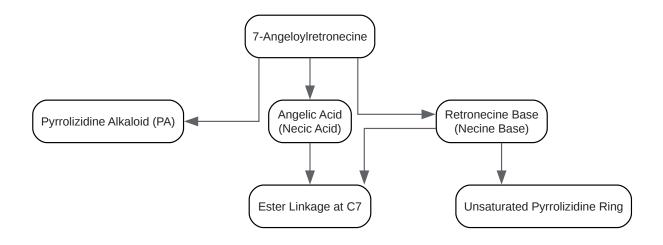
The core of **7-angeloylretronecine** is the retronecine molecule, which is a bicyclic amino alcohol. The key structural features relevant to its activity include:

- The Necine Base: A pyrrolizidine ring system.
- Unsaturation: A double bond in the pyrrolizidine ring is a crucial feature for its toxic properties.



• Esterification: The ester linkage at the C7 position with angelic acid is a defining characteristic. The nature of this ester group significantly influences the molecule's reactivity and biological interactions.

Below is a logical diagram illustrating the key structural components of **7-angeloylretronecine**.



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Caption: Core components of the **7-Angeloylretronecine** structure.

Structure-Activity Relationship (SAR)

The SAR of pyrrolizidine alkaloids like **7-angeloylretronecine** is primarily centered on their metabolic activation and subsequent toxicity.

3.1. Metabolic Activation

The toxicity of most PAs is not due to the parent compound itself but results from its metabolism in the liver. This process is a critical part of its SAR.

- Oxidation: The first step involves the oxidation of the pyrrolizidine nucleus by cytochrome P450 monooxygenases (CYPs) in the liver. This reaction converts the PA into a highly reactive pyrrolic ester.
- Formation of Dehydropyrrolizidine Alkaloids (DHPAs): The oxidation process generates dehydropyrrolizidine alkaloids (DHPAs), which are electrophilic.



 Alkylation of Macromolecules: These reactive electrophiles can then alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.

The workflow for metabolic activation can be visualized as follows:



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Caption: Metabolic activation pathway of **7-Angeloylretronecine** in the liver.

3.2. Key Structural Requirements for Toxicity

Several structural features are considered essential for the toxicity of PAs:

Structural Feature	Role in Activity/Toxicity
Unsaturation at C1-C2	Prerequisite for metabolic activation by CYPs to form reactive pyrrolic esters. Saturated PAs are generally considered non-toxic.
Esterification at C7 or C9	The ester group is a good leaving group, which facilitates the alkylation of macromolecules by the pyrrolic metabolite. The nature of the esterified acid (necic acid) can influence the rate of hydrolysis and the reactivity of the resulting metabolite.
Branched Chain Ester	Ester groups with branched chains, like angelic acid, are often associated with higher toxicity compared to those with simpler, straight-chain acids.



Experimental Protocols

Detailed experimental protocols are proprietary to the specific studies in which they are used. However, a general workflow for assessing the in vitro cytotoxicity of a compound like **7-angeloylretronecine** can be outlined.

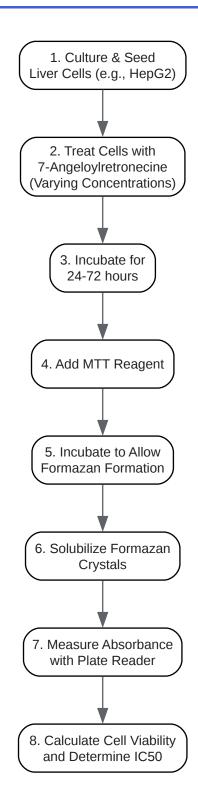
General Protocol: In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This protocol provides a generalized workflow for evaluating the effect of **7-angeloylretronecine** on cell viability.

- Cell Culture: Human liver cells (e.g., HepG2) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).
- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: A stock solution of 7-angeloylretronecine is prepared and diluted to various concentrations. The cell culture medium is replaced with medium containing these different concentrations of the compound. Control wells receive medium with vehicle only.
- Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product.
- Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or SDS).
- Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis: Cell viability is calculated as a percentage relative to the control group. The IC50 value (the concentration at which 50% of cell viability is inhibited) is determined from the dose-response curve.

The following diagram illustrates this experimental workflow.





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Caption: General workflow for an in vitro MTT cytotoxicity assay.

Conclusion







The structure-activity relationship of **7-angeloylretronecine** is intrinsically linked to its chemical structure, which dictates its metabolic fate and subsequent toxicity. The key determinants of its activity are the unsaturated pyrrolizidine nucleus and the nature of the ester group at the C7 position. Metabolic activation by cytochrome P450 enzymes in the liver is a mandatory step for its toxic effects, which proceed via the formation of highly reactive electrophilic pyrrolic esters that damage cellular macromolecules. Understanding these SAR principles is crucial for the risk assessment of materials containing this and related pyrrolizidine alkaloids and for guiding any potential efforts in drug development to mitigate such toxicities.

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